2-Cyclohexylidene-1-propanol
Description
2-Cyclohexylidene-1-propanol is an organic compound characterized by a cyclohexylidene group (a cyclohexene ring with a double bond) attached to a propanol backbone. This structure confers unique physicochemical properties, including polarity from the hydroxyl group and hydrophobic contributions from the cyclohexene ring.
Properties
CAS No. |
88444-72-8 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-cyclohexylidenepropan-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(7-10)9-5-3-2-4-6-9/h10H,2-7H2,1H3 |
InChI Key |
VUOASMHNGLCSQD-UHFFFAOYSA-N |
SMILES |
CC(=C1CCCCC1)CO |
Canonical SMILES |
CC(=C1CCCCC1)CO |
Other CAS No. |
88444-72-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional group similarities with 2-Cyclohexylidene-1-propanol, enabling comparative analysis:
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-propanoate (Carvyl Propionate)
- Formula : C₁₃H₂₀O₂
- Molecular Weight : 208.30 g/mol
- Functional Groups: Cyclohexenol ester (propanoate group)
- Key Properties :
- Applications : Common in perfumery and food additives.
1-(Cyclohexylamino)-2-propanol
- Formula: C₉H₁₉NO
- Molecular Weight : 157.26 g/mol
- Functional Groups : Secondary amine, alcohol
- Key Properties: Amino alcohol structure enhances solubility in polar solvents. Potential use in pharmaceuticals (e.g., as a chiral building block or surfactant) .
- Applications : Intermediate in drug synthesis or corrosion inhibitors.
2-Propanone, 1-(1-cyclohexen-1-yl)
- Formula : C₉H₁₄O
- Molecular Weight : 138.21 g/mol
- Functional Groups : Cyclohexenyl ketone
- Key Properties :
- Applications : Precursor in polymer chemistry or agrochemicals.
Cyclohexyl 2-methylpropanoate
- Formula : C₁₀H₁₈O₂ (inferred from )
- Functional Groups: Ester (cyclohexyl and 2-methylpropanoate)
- Key Properties :
- Hydrophobic ester group reduces water solubility.
- Likely used in coatings or plasticizers.
Structural and Functional Group Analysis
Key Observations :
- Alcohol vs. Ester/Ketone: The hydroxyl group in this compound increases polarity and H-bonding capacity compared to esters or ketones, impacting solubility and interaction with biological systems.
- Amino Alcohols: 1-(Cyclohexylamino)-2-propanol’s amine group introduces basicity, enabling salt formation—a critical feature in drug design .
- Thermal Stability: Ketones (e.g., 2-Propanone derivatives) generally exhibit higher stability than alcohols, favoring industrial applications .
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